
CID 76519403
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS(DIMETHYLSILOXY)ETHOXYSILANE, also known as tris(dimethylsilyl) ethyl orthosilicate, is a silicon-based compound with the molecular formula C8H26O4Si4. It is a colorless liquid that is primarily used in the production of silicone resins and other silicon-based materials. The compound is known for its unique chemical properties, including its ability to undergo hydrolysis and condensation reactions, making it a valuable intermediate in various industrial applications .
Preparation Methods
TRIS(DIMETHYLSILOXY)ETHOXYSILANE can be synthesized through the reaction of dimethylsiloxane and ethylchlorosilane under alkaline conditions . The specific synthesis method can be optimized based on the desired product and experimental conditions. Industrial production methods typically involve the sol-gel process, where alkoxy silane reagents undergo hydrolysis and condensation reactions to form silicone resins . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product properties.
Chemical Reactions Analysis
TRIS(DIMETHYLSILOXY)ETHOXYSILANE undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. Common reagents used in these reactions include water, alcohols, and acids. For example, the hydrolysis of TRIS(DIMETHYLSILOXY)ETHOXYSILANE in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds . The major products formed from these reactions are typically silicone resins and other silicon-based materials.
Scientific Research Applications
TRIS(DIMETHYLSILOXY)ETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silicone resins and other silicon-based materials . In biology and medicine, it is used in the development of biocompatible materials and drug delivery systems. In industry, it is used in the production of coatings, adhesives, and sealants due to its excellent thermal stability and mechanical properties . Additionally, it is used in the development of functionalized nanoparticles for various applications, including catalysis and environmental remediation .
Mechanism of Action
The mechanism of action of TRIS(DIMETHYLSILOXY)ETHOXYSILANE involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, forming silanol groups. These silanol groups can then condense to form siloxane bonds, resulting in the formation of a three-dimensional network of silicone resins . The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of cyclic and linear siloxane structures .
Comparison with Similar Compounds
TRIS(DIMETHYLSILOXY)ETHOXYSILANE is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS) . While these compounds also undergo hydrolysis and condensation reactions, TRIS(DIMETHYLSILOXY)ETHOXYSILANE has distinct properties that make it particularly useful in the production of silicone resins and other silicon-based materials . Its ability to form stable siloxane bonds and its compatibility with various organic and inorganic materials highlight its uniqueness.
Properties
Molecular Formula |
C8H20O4Si4 |
|---|---|
Molecular Weight |
292.58 g/mol |
InChI |
InChI=1S/C8H20O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h7H2,1-6H3 |
InChI Key |
HSWZCIZTSQKBLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC(CO[Si])(O[Si](C)C)O[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


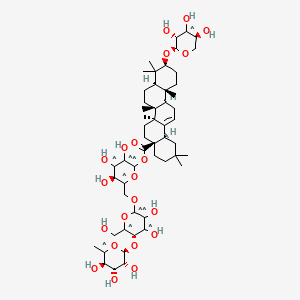
![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)
![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
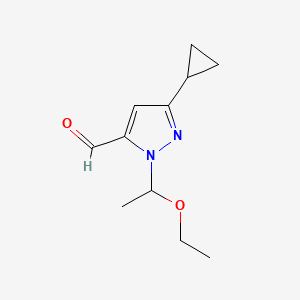

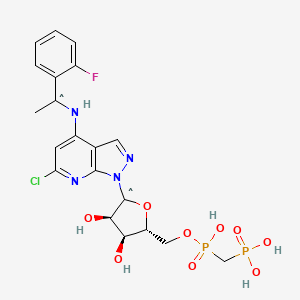
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

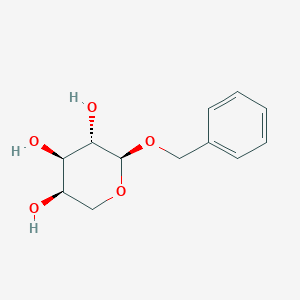
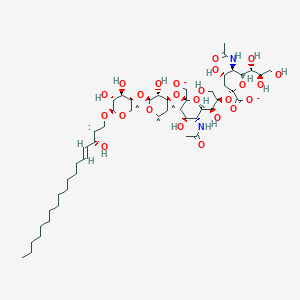
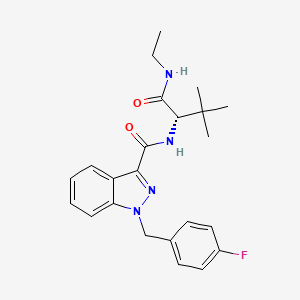
![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
